molecular formula C12H8Br2O B173656 2-(Dibromoacetyl)naphthalene CAS No. 13651-05-3

2-(Dibromoacetyl)naphthalene

Cat. No. B173656
CAS RN: 13651-05-3
M. Wt: 328 g/mol
InChI Key: QUPXDNYLSHFPBQ-UHFFFAOYSA-N
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Description

“2-(Dibromoacetyl)naphthalene” is a chemical compound that is used for experimental and research purposes . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Scientific Research Applications

Applications in Supramolecular Chemistry and Molecular Devices

2-(Dibromoacetyl)naphthalene is related to the family of naphthalene diimides (NDIs), which have been extensively researched for their applications in supramolecular chemistry. These compounds are utilized in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the formation of ion-channels via ligand gating. Their unique properties enable the creation of advanced molecular devices with potential applications in computing and nanotechnology (Kobaisi et al., 2016).

Material Science and Electronic Applications

Core-substituted naphthalene diimides, a category to which 2-(Dibromoacetyl)naphthalene belongs, are pivotal in material science. They are used in the development of n-type semiconductors, demonstrating promising applications in organic electronics. Their high electron affinity and thermal stability make them suitable for use in photovoltaic devices and flexible displays (Bhosale et al., 2021).

Biomedical Applications

In the realm of biomedical research, derivatives of 2-(Dibromoacetyl)naphthalene have been investigated for their interaction with DNA and potential medicinal applications. These interactions are crucial for the development of new drugs and therapeutic strategies, especially in targeting specific genetic sequences or structures (Kobaisi et al., 2016).

Environmental Science and Pollutant Removal

Related naphthalene compounds have been studied for their role in environmental science, particularly in the removal of recalcitrant pollutants from wastewater. This research is vital for developing more effective methods for water purification and reducing environmental contamination (Shao et al., 2016).

Analytical Chemistry and Sensing

2-(Dibromoacetyl)naphthalene derivatives have also found applications in analytical chemistry, acting as sensors due to their specific reactivity and fluorescence properties. These compounds can be used to detect and measure various chemical species, contributing significantly to advancements in chemical sensors and diagnostics (Anbu et al., 2013).

Future Directions

While specific future directions for “2-(Dibromoacetyl)naphthalene” are not mentioned in the search results, naphthalene and its derivatives have been studied for their potential in various fields. For instance, the TiO2 catalyst has shown advantages in terms of the removal efficiency and mineralization of naphthalene due to its large specific surface area, porous structure, and photocatalytic properties . Additionally, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances.

properties

IUPAC Name

2,2-dibromo-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXDNYLSHFPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502397
Record name 2,2-Dibromo-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibromoacetyl)naphthalene

CAS RN

13651-05-3
Record name 2,2-Dibromo-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Taylor - Journal of the Chemical Society B: Physical Organic, 1967 - pubs.rsc.org
The rate of the reaction between isopropylamine and 2-(bromoacetyl)naphthalene to give 2-(isopropylaminoacetyl)naphthalene in a series of solvents bears no relation to solvent …
Number of citations: 3 pubs.rsc.org

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